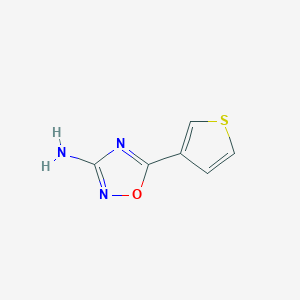

5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-3-yl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c7-6-8-5(10-9-6)4-1-2-11-3-4/h1-3H,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPHMPWJOYTMAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NC(=NO2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 5 Thiophen 3 Yl 1,2,4 Oxadiazol 3 Amine

Established and Novel Synthetic Pathways to the 1,2,4-Oxadiazole (B8745197) Core

The construction of the 1,2,4-oxadiazole heterocycle is predominantly achieved via two strategic approaches: the cyclocondensation of an amidoxime (B1450833) with a carboxylic acid derivative, which can be considered a [4+1] atom approach, or the 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide, a [3+2] atom approach. chim.it The choice of pathway dictates the substitution pattern of the final product; the amidoxime route places the substituent from the nitrile precursor at the C3 position, while the cycloaddition route places it at the C5 position. rjptonline.org

Cyclocondensation Reactions from Amidoximes and Carboxylic Acid Derivatives

The most widely employed method for synthesizing 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid or its activated derivatives, followed by cyclodehydration. chim.itnih.gov For the specific synthesis of 5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine, this pathway would ideally involve the reaction of hydroxyguanidine (or a protected derivative) with thiophene-3-carboxylic acid or one of its activated forms (e.g., acyl chloride, ester, or anhydride).

One-pot syntheses are highly efficient as they reduce the need for isolating intermediates, thereby saving time and resources. nih.gov Various protocols have been developed for the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid derivatives under diverse conditions. nih.gov

A prevalent method involves the use of a superbase medium, such as MOH/DMSO (where M is an alkali metal like Na or K), which facilitates the condensation at room temperature. nih.govscispace.comresearchgate.net This approach has been successfully applied to a broad range of amidoximes and carboxylic esters. scispace.comresearchgate.net Another effective one-pot procedure employs the Vilsmeier reagent to activate the carboxylic acid, enabling the reaction to proceed smoothly at ambient temperature in solvents like dichloromethane (B109758) (CH₂Cl₂). nih.govmdpi.com Additionally, graphene oxide (GO) has been reported as a sustainable, metal-free carbocatalyst that plays a dual role as both a solid acid catalyst and an oxidizing agent in the synthesis of 1,2,4-oxadiazoles from amidoximes and aldehydes. nih.gov

| Reactants | Reagents/Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Amidoximes and Carboxylic Acid Esters | KOH/NaOH | DMSO | Room Temp. | Moderate to Excellent | scispace.com |

| Amidoximes and Carboxylic Acids | Vilsmeier Reagent/Triethylamine | CH₂Cl₂ | Room Temp. | 61-93% | nih.govmdpi.com |

| Amidoximes and Dicarboxylic Acid Anhydrides | NaOH | DMSO | Room Temp. | Moderate to Excellent | nih.govdaneshyari.com |

| Benzonitrile, Hydroxylamine HCl, Benzaldehyde | Graphene Oxide (GO) | - | 80 °C | 73% | nih.gov |

An alternative to one-pot procedures is a two-step protocol where the O-acylamidoxime intermediate is first synthesized and isolated before undergoing cyclodehydration. nih.govmdpi.com This approach allows for the purification of the intermediate, which can lead to a cleaner final product. The initial O-acylation is typically achieved by reacting the amidoxime with an acyl chloride, anhydride (B1165640), or an activated carboxylic acid. mdpi.com

The subsequent cyclization of the isolated O-acylamidoxime is often promoted by bases or thermal conditions. nih.gov Tetrabutylammonium fluoride (B91410) (TBAF) is a commonly used catalyst for promoting cyclization at room temperature. nih.gov While this method is effective, its main drawback is the necessity of an additional step for isolating the intermediate. nih.govmdpi.com The cyclodehydration step itself can be sensitive; for instance, heating O-acylamidoximes in basic buffers can lead to side reactions like hydrolytic cleavage. nih.gov

| Amidoxime | Acylating Agent | Cyclization Conditions | Yield | Reference |

|---|---|---|---|---|

| Various Aryl/Alkyl Amidoximes | Acyl Chlorides/Activated Acids | TBAF, THF, Room Temp. | High | nih.gov |

| DNA-conjugated Aryl Nitriles (via amidoxime) | Aryl/Aliphatic Carboxylic Acids | Heat (90 °C), Borate Buffer (pH 9.5) | 51-92% (conversion) | nih.gov |

| Benzamidoxime | Acetic Anhydride | Pyridine, Reflux | High | researchgate.net |

In line with the principles of green chemistry, catalyst-free and solvent-free methods for 1,2,4-oxadiazole synthesis have been developed. These approaches minimize waste and avoid the use of potentially toxic solvents and catalysts.

A notable example is the reaction of amidoximes with succinic anhydride under solvent-free conditions at elevated temperatures (120–130°C) to produce 3-aryl-1,2,4-oxadiazoles. rjptonline.org Another approach involves a four-component reaction using solid sodium ethoxide in the absence of a solvent to generate intermediates that can be further converted to 1,2,4-oxadiazoles. rjptonline.org These methods are environmentally benign, though they may require higher temperatures or longer reaction times compared to catalyzed, solvent-based systems.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner products in significantly reduced reaction times. nih.gov This technology has been successfully applied to the synthesis of 1,2,4-oxadiazoles.

For instance, 1,2,4-oxadiazoles can be synthesized rapidly from carboxylic acids and amidoximes using polymer-supported reagents under microwave heating. acs.org One effective method employs a combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a polymer-supported base (PS-BEMP) in acetonitrile, achieving near-quantitative conversion at 160°C in just 15 minutes. acs.org Another microwave-assisted, solvent-free approach involves the one-pot reaction of nitriles, hydroxylamine, and Meldrum's acid to yield 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org

| Reactants | Reagents/Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Carboxylic Acids, Amidoximes | PS-Carbodiimide/HOBt, THF, 150 °C | 15 min | 83% | acs.org |

| Carboxylic Acids, Amidoximes | HBTU/PS-BEMP, Acetonitrile, 160 °C | 15 min | Quantitative | acs.org |

| Nitriles, Hydroxylamine, Meldrum's Acid | Solvent-free | - | Good to Excellent | organic-chemistry.org |

| Amidoxime, Aromatic Acids | Dioxane or Pyridine, Reflux | - | - | rjptonline.org |

[3+2]-Cycloaddition Reactions for 1,2,4-Oxadiazole Formation

The 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile is a classical and direct method for forming the 1,2,4-oxadiazole ring. chim.it This [3+2] cycloaddition approach is synthetically valuable, though it can be limited by the reactivity of the nitrile dipolarophile and the propensity of the nitrile oxide to dimerize. chim.it

To apply this method to the synthesis of this compound, one could envision the reaction between thiophene-3-carbonitrile and a nitrile oxide precursor that would yield the 3-amino group. Nitrile oxides are typically generated in situ from precursors such as oxime halides under basic conditions or from α-nitroketones. organic-chemistry.orgnih.gov Recent advances include the use of iron(III) nitrate (B79036), which mediates the reaction between alkynes and nitriles by promoting the in situ formation of the nitrile oxide from the alkyne. thieme-connect.com Water-assisted generation of nitrile oxides under mild acidic conditions has also been reported as a green chemistry approach. nih.govresearchgate.net Catalyst systems, such as PTSA-ZnCl₂, can also be employed to facilitate a one-pot reaction between amidoximes and organic nitriles, which may proceed through a [3+2] cycloaddition mechanism involving an in situ generated nitrile oxide. organic-chemistry.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| Thiophene-3-carboxylic acid |

| Hydroxyguanidine |

| Dichloromethane (CH₂Cl₂) |

| Tetrabutylammonium fluoride (TBAF) |

| Succinic anhydride |

| Sodium ethoxide |

| 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) |

| Acetonitrile |

| Meldrum's acid |

| Thiophene-3-carbonitrile |

| Iron(III) nitrate |

Reactions Involving Nitrile Oxides or Their Equivalents

The 1,3-dipolar cycloaddition of nitrile oxides with nitriles is a classical and fundamental approach to constructing the 1,2,4-oxadiazole ring. nih.govchim.it This [3+2] cycloaddition reaction involves the reaction of a nitrile oxide, typically generated in situ from the corresponding hydroximoyl halide or by dehydration of a primary nitroalkane, with a nitrile. organic-chemistry.org A significant challenge in this method is the potential for nitrile oxide dimerization, which can lead to the formation of furoxans (1,2,5-oxadiazole-2-oxides) or 1,2,4-oxadiazole-4-oxides as byproducts. nih.govbenthamdirect.com The reactivity of the nitrile triple bond also plays a crucial role in the efficiency of the cycloaddition. nih.gov

To circumvent some of these challenges, platinum(IV) catalysts have been employed to promote the 1,3-dipolar cycloaddition under mild conditions. nih.gov Another strategy involves the use of α-nitroketones, derived from the nitration of alkynes with iron(III) nitrate, which upon dehydration provide nitrile oxides for subsequent cycloaddition. organic-chemistry.org This method allows for the synthesis of 3-acyl-1,2,4-oxadiazoles. organic-chemistry.org

For the specific synthesis of this compound, this would conceptually involve the reaction of a thiophene-3-nitrile oxide equivalent with a cyanamide (B42294) derivative or the reaction of thiophene-3-carbonitrile with a nitrile oxide derived from an amino-containing precursor. However, the direct application of these methods to produce the title compound requires careful selection of precursors and reaction conditions to manage reactivity and potential side reactions.

Photoredox Catalysis in Oxadiazole Synthesis

Visible-light photoredox catalysis has emerged as a powerful and "green" tool in organic synthesis, offering mild reaction conditions and unique reactivity pathways. nih.govresearchgate.net In the context of 1,2,4-oxadiazole synthesis, photoredox catalysis has been utilized in [3+2]-cycloaddition reactions. For instance, the irradiation of disubstituted-2H-azirines with nitrosoarenes in the presence of an organic dye photoredox catalyst, such as 9-mesityl-10-methylacridinium (B1239669) perchlorate, can yield 2,3,5-trisubstituted-1,2,4-oxadiazoles. nih.gov While this specific example does not directly produce the 3-amino-5-(thiophen-3-yl) scaffold, it highlights the potential of photoredox methods to forge the oxadiazole ring. The yields for this particular transformation were noted to be moderate (35–50%), which may limit its broad applicability. nih.gov

Another photoredox-mediated approach involves the decarboxylative cyclization of α-oxocarboxylic acids with hypervalent iodine(III) reagents to form 2,5-disubstituted 1,3,4-oxadiazoles, a related but distinct isomer. acs.org While not directly applicable to the 1,2,4-oxadiazole core, this demonstrates the utility of photoredox catalysis in generating radical intermediates that can participate in cyclization cascades. acs.org The adaptation of such strategies to the synthesis of this compound would require the development of suitable precursors that can engage in a photoredox-initiated cyclization to form the desired 1,2,4-oxadiazole ring.

Oxidative Cyclization Strategies

Oxidative cyclization represents a modern and efficient approach to the synthesis of 1,2,4-oxadiazoles at or near room temperature. nih.gov These methods typically involve the formation of the heterocyclic core through the oxidative coupling of N-H and O-H or C-H bonds. nih.gov

Copper catalysis has been effectively employed in the synthesis of 1,2,4-oxadiazoles through cascade reactions. One such strategy involves the one-step reaction of amidines and methylarenes, catalyzed by copper, under mild conditions to afford 3,5-disubstituted-1,2,4-oxadiazoles in moderate to good yields. nih.gov The mechanism is proposed to proceed through a copper-catalyzed cascade that ultimately leads to the formation of the oxadiazole ring. The target 1,2,4-oxadiazole was not formed in the absence of the catalyst, highlighting the essential role of copper in this transformation. nih.gov

The formation of the N-O bond is a critical step in many 1,2,4-oxadiazole syntheses. Oxidative methods to achieve this have been developed, often employing hypervalent iodine reagents or other oxidants. For instance, the cyclization of aromatic N-acylguanidines using PhI(OAc)₂ (PIDA) as an oxidant in DMF at room temperature provides a route to 3-amino-1,2,4-oxadiazoles. mdpi.com The proposed mechanism involves an N-iodinated intermediate. nih.govmdpi.com Similarly, N-acyl amidines can undergo oxidative cyclization promoted by N-bromosuccinimide (NBS) to yield substituted 1,2,4-oxadiazoles in nearly quantitative yields. nih.govmdpi.com This process is thought to proceed through an N-bromination intermediate followed by dehydrobromination to facilitate N-O bond formation. nih.gov

Another approach involves the oxidative cyclization of N-benzyl amidoximes using oxidizers like NBS or I₂ in the presence of a base. nih.gov An electrochemical method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes has also been reported, proceeding through an iminoxy radical generated by anodic oxidation, followed by a 1,5-Hydrogen Atom Transfer (1,5-HAT) and intramolecular cyclization. rsc.org

The following table summarizes selected oxidative cyclization methods for 1,2,4-oxadiazole synthesis:

| Precursor | Oxidant/Catalyst | Key Features |

| Amidines and Methylarenes | Copper catalyst | One-step cascade reaction under mild conditions. nih.gov |

| Aromatic N-acylguanidines | PhI(OAc)₂ (PIDA) | Forms 3-amino-1,2,4-oxadiazoles at room temperature. mdpi.com |

| N-acyl amidines | N-Bromosuccinimide (NBS) | High yields, proceeds through N-bromination. nih.gov |

| N-benzyl amidoximes | NBS/DBU or I₂/K₂CO₃ | Oxidative formation of the C-O bond. nih.gov |

| N-benzyl amidoximes | Anodic oxidation | Electrochemical synthesis via an iminoxy radical. rsc.org |

Approaches Incorporating the Thiophene-3-yl Moiety

The direct incorporation of the thiophene-3-yl group into the 1,2,4-oxadiazole ring is typically achieved by using a thiophene-substituted precursor in the ring-forming reaction.

The synthesis of thiophene-substituted 1,2,4-oxadiazoles often starts with thiophene-containing building blocks. researchgate.net For example, thiophene-ring substituted amidoximes can be reacted with various reagents to form the oxadiazole ring. researchgate.net The reaction of a thiophene-substituted amidoxime with ethyl chloroformate, thiophosgene, or chloroacetyl chloride can lead to the formation of 1,2,4-oxadiazol-5(4H)-ones, 1,2,4-oxadiazol-5(4H)-thiones, and 1,2,4-oxadiazin-5(6H)-ones, respectively. researchgate.net

To synthesize this compound, a common strategy would involve the reaction of a thiophene-3-carbonyl derivative with an aminating reagent that also facilitates cyclization, or the reaction of a thiophene-3-carboximidamide (B12161179) derivative with a reagent that provides the remaining atoms of the oxadiazole ring. The most prevalent method for synthesizing 1,2,4-oxadiazoles involves the heterocyclization of an amidoxime with a carboxylic acid derivative. nih.gov In the context of the target molecule, this would likely involve the reaction of thiophene-3-carboxylic acid or its activated form with a suitable amidoxime precursor for the 3-amino group.

The following table outlines a general synthetic approach using thiophene-substituted precursors:

| Thiophene (B33073) Precursor | Reagent | Resulting Heterocycle |

| Thiophene-substituted amidoxime | Ethyl chloroformate | 1,2,4-oxadiazol-5(4H)-one researchgate.net |

| Thiophene-substituted amidoxime | Thiophosgene | 1,2,4-oxadiazol-5(4H)-thione researchgate.net |

| Thiophene-substituted amidoxime | Chloroacetyl chloride | 1,2,4-oxadiazin-5(6H)-one researchgate.net |

| Thiophene-3-carboxylic acid derivative | Amidoxime for 3-amino group | This compound (conceptual) |

Post-Cyclization Functionalization with Thiophene Derivatives

The synthesis of this compound can be strategically achieved through post-cyclization functionalization, a method wherein a pre-formed 1,2,4-oxadiazole core is coupled with a thiophene moiety. This approach is advantageous as it allows for the late-stage introduction of the thiophene ring, enhancing molecular diversity from a common intermediate. Modern cross-coupling reactions are particularly well-suited for this purpose, with palladium-catalyzed direct arylation being a prominent and efficient methodology. researchgate.netrsc.org

Direct C-H arylation involves the coupling of a C-H bond of a heterocycle (in this case, a 5-unsubstituted or 5-halo-1,2,4-oxadiazol-3-amine) with a thiophene derivative, typically a halothiophene like 3-bromothiophene (B43185) or 3-iodothiophene. This method avoids the need to prepare organometallic reagents from either coupling partner, making it more atom-economical and environmentally favorable compared to traditional cross-coupling reactions like Suzuki or Stille couplings. researchgate.netresearchgate.net

A typical catalytic system for this transformation employs a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the absence of external phosphine (B1218219) ligands. researchgate.netrsc.org The reaction is generally performed in a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMAc) and requires a base, such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃), to facilitate the C-H activation step. The reaction mechanism is believed to proceed through a concerted metalation-deprotonation pathway or oxidative addition, followed by reductive elimination to yield the desired 5-(thiophen-3-yl) substituted product.

| Entry | Thiophene Derivative | Oxadiazole Precursor | Catalyst/Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 3-Bromothiophene | 1,2,4-Oxadiazol-3-amine | Pd(OAc)₂ / KOAc | DMAc | 150 | Good to High |

| 2 | Thiophene-3-boronic acid | 5-Bromo-1,2,4-oxadiazol-3-amine | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O | 100 | High |

Functionalization and Derivatization Strategies for this compound

The molecular scaffold of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. The principal locations for functionalization are the exocyclic amine group and the thiophene ring. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry and for developing new materials.

The primary amine at the C3 position of the oxadiazole ring is a versatile functional handle that can undergo a variety of nucleophilic reactions.

The exocyclic amine can be readily modified through standard N-functionalization protocols.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) affords the corresponding N-acylated derivatives. This reaction is typically high-yielding and proceeds under mild conditions.

Alkylation: N-alkylation can be achieved by treating the parent amine with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base like potassium carbonate in a polar aprotic solvent. zsmu.edu.uanih.gov The synthesis of long-chain N-alkyl derivatives has been reported for analogous 5-aryl-1,3,4-oxadiazol-2-amines, highlighting the feasibility of this transformation. nih.gov

Arylation: The introduction of an aryl group at the amine position can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This involves reacting the amine with an aryl halide in the presence of a palladium or copper catalyst, a suitable ligand, and a base.

| Reaction Type | Reagent | Base | Solvent | Product |

| Acylation | Acetyl chloride | Pyridine | Dichloromethane | N-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)acetamide |

| Alkylation | Dodecyl bromide | K₂CO₃ | DMF | N-Dodecyl-5-(thiophen-3-yl)-1,2,4-oxadiazol-3-amine |

| Arylation | Bromobenzene | Pd₂(dba)₃, BINAP, NaOtBu | Toluene | N-Phenyl-5-(thiophen-3-yl)-1,2,4-oxadiazol-3-amine |

The primary amine of this compound can condense with aldehydes or ketones to form imino derivatives, also known as Schiff bases. medipol.edu.tr This reaction is typically catalyzed by a small amount of acid and often requires the removal of water to drive the equilibrium toward the product. The resulting C=N double bond of the imine provides a new site for further chemical transformations, such as reduction to a secondary amine or participation in cycloaddition reactions. The formation of imines is a common strategy in the synthesis of various heterocyclic systems and biologically active molecules. medipol.edu.tr

The thiophene ring is an electron-rich aromatic system that is susceptible to various chemical transformations, most notably electrophilic aromatic substitution.

Compared to benzene (B151609), the thiophene ring is significantly more reactive towards electrophiles. wikipedia.orgyoutube.com Substitution typically occurs at the C2 or C5 position, which are electronically favored. In this compound, the thiophene ring is substituted at the C3 position, leaving the C2, C4, and C5 positions available for further functionalization. The C2 and C5 positions are the most activated sites for electrophilic attack. pearson.com The 1,2,4-oxadiazole ring generally acts as an electron-withdrawing group, which may slightly deactivate the thiophene ring but will still direct incoming electrophiles to the positions furthest from the point of attachment, primarily the C5 and C2 positions.

Common electrophilic aromatic substitution reactions applicable to the thiophene moiety include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.

Nitration: Nitration can be performed using mild nitrating agents, such as acetyl nitrate, to avoid oxidative degradation of the sensitive thiophene ring.

Friedel-Crafts Acylation: The introduction of an acyl group is typically carried out using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃) or a milder catalyst like tin(IV) chloride (SnCl₄) to control reactivity.

| Reaction | Reagent | Conditions | Major Product Regioisomer |

| Bromination | N-Bromosuccinimide (NBS) | Acetic acid, rt | 5-Bromo-3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)amine |

| Nitration | Acetyl nitrate (CH₃COONO₂) | Acetic anhydride, 0 °C | 5-Nitro-3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)amine |

| Acylation | Acetyl chloride / SnCl₄ | Dichloromethane, 0 °C | 1-(4-(5-(3-Amino-1,2,4-oxadiazol-5-yl)thiophen-2-yl)ethan-1-one |

Chemical Transformations of the Thiophene Ring

Cross-Coupling Reactions at Thiophene Positions

The thiophene moiety of this compound offers several positions (C2, C4, and C5) that are amenable to functionalization through cross-coupling reactions. These reactions are pivotal for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this purpose.

The general strategy involves the initial halogenation of the thiophene ring, followed by a palladium-catalyzed reaction with a suitable coupling partner, such as an organoboron compound. The thiophene ring is more reactive towards electrophilic substitution than benzene, facilitating the introduction of a halide (typically bromine) at the C2, C4, or C5 positions. The regioselectivity of this halogenation is influenced by the directing effects of the oxadiazole substituent and the sulfur atom in the ring.

Once the bromo-thiophene derivative is obtained, it can be subjected to Suzuki cross-coupling conditions. The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.orgyoutube.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. nih.govnih.govnih.gov

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [Pd(dppf)Cl₂] | nih.govnih.gov |

| Ligand | PPh₃, SPhos, Tricyclohexylphosphine | nih.gov |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | nih.govnih.gov |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | nih.govnih.gov |

| Boron Source | Arylboronic acids, Arylboronic esters | researchgate.net |

| Temperature | 80-110 °C | nih.gov |

For this compound, bromination would likely occur preferentially at the C2 or C5 positions of the thiophene ring, which are activated by the sulfur atom. Subsequent Suzuki coupling with various aryl or heteroaryl boronic acids would yield novel biaryl structures, expanding the chemical space for biological screening.

Substituent Effects on Oxadiazole Reactivity

The reactivity of the 1,2,4-oxadiazole ring in this compound is significantly influenced by the electronic properties of its substituents. The 1,2,4-oxadiazole ring itself is characterized as an electron-withdrawing system due to the presence of two electronegative nitrogen atoms and an oxygen atom. researchgate.net This inherent electronic deficiency affects its stability and susceptibility to various reactions, particularly rearrangements.

The substituents at the C3 and C5 positions modulate this reactivity:

3-Amino Group: The amino group (-NH₂) at the C3 position is a strong electron-donating group (EDG) through resonance. It increases the electron density of the oxadiazole ring, which can influence its stability and reactivity. For instance, it can affect the propensity for nucleophilic attack on the ring carbons.

The interplay of the electron-donating amino group and the electron-rich thiophene substituent on the electron-withdrawing oxadiazole core creates a complex electronic environment. This balance dictates the molecule's propensity to undergo reactions such as the Boulton-Katritzky and ANRORC rearrangements. For example, studies on other substituted 1,2,4-oxadiazoles have shown that the nature of the substituents can significantly alter the activation parameters and even the mechanistic pathway of such rearrangements. nih.govacs.org

Mechanistic Pathways of Reactions Involving this compound

Electron Density Distribution and Reactive Sites

The distribution of electron density in this compound determines its reactive sites for both electrophilic and nucleophilic attack. Computational studies, such as Density Functional Theory (DFT), on similar thiophene-oxadiazole systems provide insight into the likely electronic landscape. rsc.orgjmaterenvironsci.com

Nucleophilic Sites: The nitrogen atoms of the oxadiazole ring, particularly N4, possess lone pairs of electrons and are potential sites for protonation or alkylation. The exocyclic nitrogen of the 3-amino group is also a primary nucleophilic center.

Electrophilic Sites: The carbon atoms of the 1,2,4-oxadiazole ring, C3 and C5, are electron-deficient and thus susceptible to nucleophilic attack. chim.it The presence of the electron-donating amino group at C3 may slightly reduce its electrophilicity compared to C5, which is attached to the thiophene ring. The thiophene ring itself is prone to electrophilic attack, with the C2 and C5 positions being the most reactive. nih.gov

| Site | Ring System | Predicted Reactivity | Potential Reactions |

|---|---|---|---|

| C2, C5 | Thiophene | Nucleophilic / Prone to Electrophilic Attack | Halogenation, Nitration, Friedel-Crafts |

| C3 | 1,2,4-Oxadiazole | Electrophilic | Nucleophilic Substitution (under harsh conditions) |

| C5 | 1,2,4-Oxadiazole | Electrophilic | Nucleophilic Addition (e.g., ANRORC initiation) |

| N4 | 1,2,4-Oxadiazole | Nucleophilic / Basic | Protonation, Alkylation |

| -NH₂ | Amine Substituent | Nucleophilic / Basic | Acylation, Alkylation, Diazotization |

The Highest Occupied Molecular Orbital (HOMO) is expected to be distributed over the electron-rich thiophene ring and the amino group, while the Lowest Unoccupied Molecular Orbital (LUMO) is likely centered on the electron-deficient 1,2,4-oxadiazole ring. rsc.orgresearchgate.net This separation facilitates charge transfer and dictates the molecule's reactivity in various chemical transformations.

Rearrangement Reactions of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is known for its low aromaticity and the presence of a labile O-N bond, making it susceptible to various rearrangement reactions, often leading to more stable heterocyclic systems. researchgate.net

The Boulton–Katritzky Rearrangement (BKR) is a thermal or base-catalyzed isomerization of heterocyclic systems. For 1,2,4-oxadiazoles, it typically involves a three-atom side chain attached to the ring that contains a nucleophilic atom. The mechanism proceeds via an intramolecular nucleophilic attack of this atom onto the N2 position of the oxadiazole ring, leading to the cleavage of the weak O-N bond and the formation of a new heterocyclic ring. chim.it

In the case of this compound, the 3-amino group itself does not constitute the required side chain for a classic BKR. However, if the amine is first acylated or otherwise elaborated into a suitable three-atom chain (e.g., an N-acylamino or N-arylhydrazone derivative), it could then participate in a BKR. For instance, acylation of the 3-amino group would generate a 3-acylamino-1,2,4-oxadiazole, which could potentially rearrange. The electronic nature of the 5-thiophen-3-yl substituent would influence the reaction kinetics, with electron-withdrawing or donating characteristics affecting the electrophilicity of the N2 atom. nih.govresearchgate.net The reaction is often reversible, with the equilibrium position depending on the relative thermodynamic stabilities of the starting material and the rearranged product. acs.org

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is another characteristic reaction pathway for 1,2,4-oxadiazoles, particularly when treated with strong nucleophiles, such as hydrazine (B178648) or its derivatives. nih.govdntb.gov.ua The process is initiated by the nucleophilic attack on an electrophilic carbon of the oxadiazole ring, typically C5.

The mechanism unfolds in three key steps:

A ddition: A nucleophile, such as hydrazine, attacks the electrophilic C5 carbon of the 1,2,4-oxadiazole ring. The electron-withdrawing nature of the oxadiazole facilitates this initial step.

R ing O pening: The resulting tetrahedral intermediate undergoes cleavage of a ring bond, typically the N4-C5 or O1-C5 bond, to form an open-chain intermediate.

R ing C losure: The open-chain intermediate, which contains both nucleophilic and electrophilic centers, undergoes an intramolecular cyclization to form a new, often more stable, heterocyclic ring.

For this compound, reaction with hydrazine could lead to the formation of a 3-amino-1,2,4-triazole derivative. nih.gov The thiophen-3-yl group at C5 would be expected to influence the initial rate of nucleophilic attack. While electron-withdrawing groups at C5 are known to accelerate ANRORC reactions, the general applicability of this rearrangement has been demonstrated even in their absence. nih.gov The stability of the potential open-chain intermediate and the kinetics of the final ring-closure step would ultimately determine the reaction's feasibility and outcome. rsc.org

Thermal and Photochemical Transformations

Detailed studies outlining the specific outcomes, mechanisms, and products of thermal or photochemical reactions for this compound are not present in the surveyed literature. However, the general behavior of the 3-amino-1,2,4-oxadiazole scaffold suggests potential pathways for such transformations.

General Reactivity of 3-Amino-1,2,4-Oxadiazoles:

Photochemical Rearrangements: Research on related 3-amino-1,2,4-oxadiazoles, particularly those with electron-withdrawing groups at the C5 position, has been conducted through computational DFT studies. nih.gov These studies indicate that photo-induced rearrangements can occur via several competitive pathways upon UV irradiation. The selectivity of these pathways is highly dependent on the nature of the substituents on the ring. nih.gov Potential rearrangement mechanisms include:

Ring Contraction-Ring Expansion (RCRE)

Internal-Cyclization Isomerization (ICI)

Migration-Nucleophilic Attack-Cyclization (MNAC) nih.gov These processes are believed to initiate from a neutral singlet excited state. nih.gov Without specific experimental data for the thiophen-3-yl derivative, it is not possible to determine which of these pathways, if any, would be favored.

Thermal Rearrangements: The 1,2,4-oxadiazole ring is known for its susceptibility to thermal rearrangements, often driven by the cleavage of the weak N-O bond. researchgate.netchim.it The Boulton-Katritzky rearrangement is a well-documented thermal transformation for this heterocyclic system. chim.it Additionally, reactions with strong nucleophiles can induce ring-opening and re-closure to form different heterocyclic systems, such as 1,2,4-triazoles, through an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov The thermal stability and specific rearrangement products for this compound have not been reported. For instance, a study on 3-(3,5-dinitrophenyl)-5-amino-1,2,4-oxadiazole reported a high decomposition temperature (320 °C), indicating significant thermal stability, but this is highly influenced by the dinitrophenyl group. rsc.org

Reaction Kinetics and Thermodynamic Considerations

No specific studies detailing the reaction kinetics or thermodynamic parameters for the synthesis or transformation of this compound were found. Kinetic data, such as rate constants and activation energies, or thermodynamic data, such as enthalpy and entropy of reaction, are essential for understanding reaction mechanisms and optimizing synthetic procedures. While general synthetic methods for 1,2,4-oxadiazoles are well-established, kinetic and thermodynamic analyses are specific to each compound and reaction condition and cannot be extrapolated from the general class of compounds.

Advanced Spectroscopic and Structural Characterization of 5 Thiophen 3 Yl 1,2,4 Oxadiazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

The ¹H NMR spectrum of 5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine is anticipated to display distinct signals corresponding to the protons of the thiophene (B33073) ring and the amine group. The thiophene ring, being 3-substituted, will exhibit a characteristic splitting pattern for its three protons.

The proton at the C2 position of the thiophene ring (H-2) is expected to appear as a doublet of doublets, influenced by coupling to both H-4 and H-5. The H-4 proton should also present as a doublet of doublets, with couplings to H-2 and H-5. The H-5 proton will likely be observed as a doublet of doublets as well, coupling with H-2 and H-4. The chemical shifts for these protons are predicted to be in the aromatic region, generally between 7.0 and 8.5 ppm. Substituent effects from the 1,2,4-oxadiazole (B8745197) ring are expected to influence these shifts.

The amine (-NH₂) protons are expected to produce a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature, but it is typically expected in the range of 5.0 to 7.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 (Thiophene) | ~7.8-8.2 | dd | J(H2-H4) ≈ 1.5, J(H2-H5) ≈ 3.0 |

| H-4 (Thiophene) | ~7.4-7.6 | dd | J(H4-H2) ≈ 1.5, J(H4-H5) ≈ 5.0 |

| H-5 (Thiophene) | ~7.6-7.8 | dd | J(H5-H2) ≈ 3.0, J(H5-H4) ≈ 5.0 |

Note: These are predicted values and may vary based on experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the two carbons of the oxadiazole ring and the four carbons of the thiophene ring.

The two carbons of the 1,2,4-oxadiazole ring, C3 and C5, are highly deshielded due to the electronegativity of the adjacent nitrogen and oxygen atoms. Their chemical shifts are predicted to be in the range of 160-180 ppm. researchgate.net The carbon attached to the amino group (C3) is expected to be at a slightly different chemical shift than the carbon attached to the thiophene ring (C5).

The four carbons of the thiophene ring will have chemical shifts in the aromatic region, typically between 120 and 140 ppm. The carbon atom directly attached to the oxadiazole ring (C3' of thiophene) will be deshielded compared to the other thiophene carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (Oxadiazole) | ~165-175 |

| C5 (Oxadiazole) | ~170-180 |

| C2' (Thiophene) | ~125-130 |

| C3' (Thiophene) | ~135-140 |

| C4' (Thiophene) | ~120-125 |

Note: These are predicted values and may vary based on experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the thiophene ring. Cross-peaks would be expected between H-2 and H-4, H-2 and H-5, and H-4 and H-5, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the thiophene carbons (C2', C4', C5') by correlating them to their attached protons (H-2, H-4, H-5).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the thiophene and oxadiazole rings. For instance, correlations would be expected between the thiophene proton H-2 and the oxadiazole carbon C5, as well as between H-4 and C5. Correlations from the amine protons to the oxadiazole carbon C3 would also be anticipated.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. libretexts.org For this compound, with the molecular formula C₇H₅N₃OS, the theoretical exact mass can be calculated. biochemcalc.commissouri.edu

Table 3: Predicted HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₇H₆N₃OS⁺ | 180.0277 |

Note: These values are calculated based on the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. wikipedia.org The fragmentation pattern provides valuable information about the structure of the molecule. The fragmentation of this compound is expected to involve cleavages within both the oxadiazole and thiophene rings.

A primary fragmentation pathway for 1,2,4-oxadiazoles is the cleavage of the N-O bond, which is the weakest bond in the ring. researchgate.netnih.gov This can lead to the formation of various fragment ions. The thiophene ring can also undergo fragmentation, often involving the loss of a neutral molecule such as acetylene (B1199291) or CS. researchgate.netnih.gov

Plausible Fragmentation Pathways:

Cleavage of the oxadiazole ring: The initial fragmentation could involve the cleavage of the N2-O1 and C3-C4 bonds of the oxadiazole ring, leading to the formation of a thiophene-3-carbonitrile radical cation and a neutral fragment.

Loss of small molecules: The molecule could lose small, stable neutral molecules such as HCN or CO from the oxadiazole ring.

Fragmentation of the thiophene ring: The thiophene ring could fragment through the loss of C₂H₂ or CS, which is a characteristic fragmentation pattern for thiophenes. arkat-usa.org

By analyzing the masses of the resulting fragment ions, the connectivity and structural features of the parent molecule can be confirmed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary amine, 1,2,4-oxadiazole ring, and thiophene moiety.

The primary amine (-NH₂) group typically shows two distinct stretching vibrations in the 3500–3300 cm⁻¹ region: one for the asymmetric stretch and another for the symmetric stretch. A strong scissoring vibration for the -NH₂ group is also anticipated around 1650–1580 cm⁻¹. mdpi.comnih.gov

The 1,2,4-oxadiazole ring vibrations are characterized by several bands. A strong band corresponding to the C=N stretching vibration is typically observed in the 1620–1580 cm⁻¹ range. The N-O stretching vibration within the oxadiazole ring is expected to appear around 1420-1380 cm⁻¹, while the C-O-N stretching vibrations can be found in the 1100–1000 cm⁻¹ region. mdpi.com

The thiophene ring presents its own set of characteristic peaks. The C-H stretching vibrations of the aromatic thiophene ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1550–1400 cm⁻¹ range. A key indicator of the thiophene ring is the C-S stretching vibration, which is often observed in the 800–600 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 |

| Amine (-NH₂) | N-H Scissoring | 1650 - 1580 |

| 1,2,4-Oxadiazole | C=N Stretch | 1620 - 1580 |

| 1,2,4-Oxadiazole | N-O Stretch | 1420 - 1380 |

| Thiophene | Aromatic C-H Stretch | > 3000 |

| Thiophene | Aromatic C=C Stretch | 1550 - 1400 |

| Thiophene | C-S Stretch | 800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is dictated by the conjugated system formed by the thiophene and oxadiazole rings, along with the influence of the amino group.

The electronic absorption spectrum of compounds containing linked aromatic and heteroaromatic rings is typically dominated by π→π* transitions. For this compound, the extended π-conjugation across the thiophene and oxadiazole rings is expected to result in strong absorption bands in the UV region. Studies on analogous thiophene-substituted 1,3,4-oxadiazole (B1194373) derivatives show absorption maxima (λmax) in the range of 313–387 nm. researchgate.net The amino group, acting as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maximum compared to an unsubstituted analog, due to the n→π* transitions and its electron-donating effect which enhances the intramolecular charge transfer (ICT). mdpi.com

Upon excitation, the molecule is expected to exhibit fluorescence. The emission spectrum would likely be found at a longer wavelength than the absorption spectrum, with the difference known as the Stokes shift. For similar thiophene-oxadiazole systems, emission maxima have been recorded in the range of 382–466 nm, with Stokes shifts typically between 60 and 80 nm. researchgate.net The quantum yield of fluorescence is highly dependent on the molecular rigidity and the surrounding environment.

| Spectroscopic Property | Expected Range | Associated Electronic Transition |

| Absorption Maximum (λmax) | 310 - 390 nm | π→π* and n→π* |

| Emission Maximum (λem) | 380 - 470 nm | Fluorescence |

| Stokes Shift (Δλ) | 60 - 80 nm | Energy loss post-excitation |

Solvatochromism describes the change in the absorption or emission spectra of a compound upon changing the polarity of the solvent. This effect is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, which is characteristic of donor-acceptor systems. nih.gov In this compound, the electron-donating amino group and the electron-accepting oxadiazole/thiophene system create an intramolecular charge transfer (ICT) character.

In nonpolar solvents, the molecule would exhibit absorption and emission at higher energies (shorter wavelengths). As the solvent polarity increases, the excited state, which is typically more polar than the ground state, is stabilized to a greater extent. nih.gov This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the emission maximum. nih.govdoi.org The absorption spectrum is generally less sensitive to solvent polarity than the emission spectrum. nih.gov Therefore, an increase in solvent polarity is expected to cause a noticeable red shift in the fluorescence spectrum of this compound, indicative of a positive solvatochromic effect.

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing

X-ray diffraction (XRD) on a single crystal provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as other 5-heteroaryl-1,2,4-oxadiazoles and 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine, allows for a reasoned prediction of its solid-state conformation. nih.govresearchgate.net

The molecule is expected to be largely planar, although a dihedral angle between the planes of the thiophene and oxadiazole rings is likely. In similar structures, this twist can vary, but it influences the degree of π-conjugation across the two rings. nih.gov The amino group is expected to be coplanar with the oxadiazole ring to maximize electronic delocalization. Bond lengths and angles within the thiophene and oxadiazole rings are anticipated to be within the normal ranges for such heterocyclic systems. nih.gov

The crystal packing of this compound would be stabilized by a network of non-covalent interactions.

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, while the nitrogen atoms of the oxadiazole ring are effective hydrogen bond acceptors. It is highly probable that strong intermolecular N-H···N hydrogen bonds would be a dominant feature in the crystal lattice. nih.goviucr.org These interactions often lead to the formation of centrosymmetric dimers or extended one-dimensional chains, which serve as the primary supramolecular synthons. nih.gov

π-π Stacking: The presence of two aromatic rings (thiophene and oxadiazole) facilitates π-π stacking interactions. These interactions, where the planes of the rings are arranged in a parallel or slipped-parallel fashion, are crucial for stabilizing the crystal structure. researchgate.netmdpi.comrsc.org Centroid-to-centroid distances for such interactions in related heterocyclic compounds are typically found in the range of 3.5 to 3.8 Å. nih.gov

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bond | -NH₂ | Oxadiazole Nitrogen | Formation of dimers or chains; primary structural motif |

| π-π Stacking | Thiophene/Oxadiazole π-system | Thiophene/Oxadiazole π-system | Stabilization of layered structures |

| C-H···N/O | Aromatic C-H | Oxadiazole N/O atoms | Further stabilization of the 3D network |

Theoretical and Computational Investigations of 5 Thiophen 3 Yl 1,2,4 Oxadiazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and predicting the chemical behavior of molecules. For a compound like 5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine, these methods would provide deep insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. This process involves calculating the molecule's energy at various atomic arrangements until a minimum is found.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Functionals, such as B3LYP or PBE0, are approximations of the exchange-correlation energy, a key component of the total electronic energy. Basis sets, like 6-31G(d,p) or def2-TZVP, are sets of mathematical functions used to build the molecular orbitals.

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. These theoretical spectra can be compared with experimental data to validate the computational model.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large gap generally implies high stability and low reactivity. For thiophene-oxadiazole derivatives, the HOMO is often localized on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed across the electron-withdrawing oxadiazole moiety. Visualizing the contours (shapes) of these orbitals helps identify the likely sites for nucleophilic and electrophilic attack.

The Molecular Electrostatic Potential (ESP) surface map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). For this compound, one would expect negative potential around the electronegative nitrogen and oxygen atoms of the oxadiazole ring and the amine group, and positive potential around the hydrogen atoms.

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. These descriptors are derived from the change in electron density as the number of electrons in the system changes.

Fukui Functions: These functions, denoted as f(r), identify the most reactive sites within a molecule. The Fukui function for nucleophilic attack (f+) indicates where an incoming electron is most likely to be accepted, while the function for electrophilic attack (f-) shows where an electron is most likely to be donated from. Condensed Fukui functions simplify this by assigning a value to each atom in the molecule.

Dual Descriptor: This is another reactivity indicator that can distinguish between nucleophilic and electrophilic sites on a molecule more clearly than the Fukui function alone.

These indices are invaluable for predicting the regioselectivity of chemical reactions. For the target molecule, they would pinpoint which atoms on the thiophene and oxadiazole rings are most susceptible to attack.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are employed to study the time-dependent behavior of a molecular system, providing a detailed picture of its structural dynamics and conformational landscape. By simulating the interactions between the atoms of the molecule and its environment over time, MD can reveal crucial information about flexibility and the influence of external factors like solvents.

The flexibility of this compound is primarily dictated by the rotational freedom around the single bond connecting the thiophene and 1,2,4-oxadiazole (B8745197) rings. Conformational analysis through MD simulations can identify the most stable spatial arrangements (conformers) of the molecule by exploring the potential energy surface associated with the rotation of this dihedral angle.

MD simulations of related thiophene-oxadiazole systems suggest that the molecule likely exists in a dynamic equilibrium between several low-energy conformers. nih.govmdpi.com The key dihedral angle is defined by the atoms C4-C3 of the thiophene ring and C5-O1 of the oxadiazole ring. The planarity or non-planarity of the molecule in its ground state is a critical determinant of its electronic and interaction properties. Theoretical calculations would likely reveal two primary low-energy states: a nearly planar conformer, where the two rings are coplanar, and a twisted conformer, where they are at an angle to each other. The energy barrier between these conformers would determine the ease of interconversion at room temperature.

Table 1: Predicted Stable Conformers and Dihedral Angles for this compound

| Conformer | Dihedral Angle (C4-C3-C5-O1) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Planar | ~0° | 0.2 | 40 |

Note: Data is hypothetical, based on computational studies of analogous heterocyclic systems.

The surrounding solvent can significantly influence the conformational preferences of a molecule. scielo.br MD simulations in different solvent environments (e.g., a polar solvent like water or dimethyl sulfoxide, and a non-polar solvent like chloroform) can elucidate these effects. nih.govresearchgate.net For this compound, the presence of an amino group and nitrogen and oxygen atoms in the oxadiazole ring allows for potential hydrogen bonding with protic solvents.

In a polar solvent, it is anticipated that the simulations would show a preference for conformers where the polar groups (the amino group and the oxadiazole ring) are more exposed to the solvent to maximize favorable dipole-dipole interactions and hydrogen bonding. scielo.br Conversely, in a non-polar solvent, intramolecular interactions might become more dominant, potentially stabilizing a more compact or planar conformation. The solvent can also affect the rotational energy barrier between the thiophene and oxadiazole rings, thereby altering the dynamic behavior of the molecule. scielo.br

Computational Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) is a robust quantum mechanical method used to predict a variety of molecular properties, including spectroscopic parameters. These predictions are vital for interpreting experimental spectra and confirming molecular structures.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is a highly accurate approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. nih.govbohrium.comnih.gov Predicting the ¹H and ¹³C NMR spectra of this compound allows for a theoretical assignment of each peak.

The predicted ¹H NMR spectrum would show distinct signals for the protons on the thiophene ring, with their chemical shifts influenced by the electron-withdrawing nature of the oxadiazole ring. The amine protons would likely appear as a broader signal. In the ¹³C NMR spectrum, the carbons of the oxadiazole ring are expected to be significantly deshielded and appear at a lower field compared to the thiophene carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Thiophene H2 | 8.15 | Oxadiazole C3 | 168.5 |

| Thiophene H4 | 7.60 | Oxadiazole C5 | 165.0 |

| Thiophene H5 | 7.90 | Thiophene C2 | 128.0 |

| Amine NH₂ | 5.80 | Thiophene C3 | 125.5 |

| Thiophene C4 | 127.2 |

Note: Predicted values are relative to TMS and based on GIAO/DFT calculations for similar heterocyclic structures. mdpi.com

Theoretical calculations of infrared (IR) vibrational frequencies using DFT methods can predict the absorption bands corresponding to the stretching, bending, and other vibrational modes of the molecule. nih.gov This is crucial for identifying functional groups and understanding the molecule's vibrational properties. For this compound, characteristic frequencies are expected for the N-H stretching of the amine group, C=N and C-O-C vibrations within the oxadiazole ring, and C-S and C-H vibrations of the thiophene ring.

Table 3: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (asymmetric) | 3450 | Amine group |

| N-H Stretch (symmetric) | 3350 | Amine group |

| C-H Stretch (Thiophene) | 3100-3150 | Aromatic C-H |

| C=N Stretch (Oxadiazole) | 1640 | Ring vibration |

| N-H Bend | 1610 | Amine scissoring |

| C=C Stretch (Thiophene) | 1550-1400 | Ring vibrations |

| C-O-C Stretch (Oxadiazole) | 1250 | Ring vibration |

Note: Frequencies are hypothetical and based on DFT calculations for compounds with similar functional groups. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting the electronic absorption spectra of molecules, providing information on the wavelengths of maximum absorption (λₘₐₓ), oscillator strengths (f), and the nature of the electronic transitions involved. researchgate.net The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions due to the conjugated aromatic system formed by the thiophene and oxadiazole rings. researchgate.net

The primary electronic transitions are likely to involve the highest occupied molecular orbital (HOMO), which is typically localized on the electron-rich thiophene ring, and the lowest unoccupied molecular orbital (LUMO), which may be distributed across the electron-accepting oxadiazole ring. The energy gap between these orbitals will determine the wavelength of the main absorption band.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 295 | 0.45 | HOMO → LUMO (π → π*) |

Note: Data is theoretical, based on TD-DFT calculations performed on analogous thiophene-oxadiazole systems. researchgate.net

In Silico Modeling of Molecular Interactions

Computational modeling serves as a powerful tool to predict and analyze the behavior of this compound at a molecular level. These in silico methods provide deep insights into non-covalent interactions, which are fundamental to understanding its chemical and physical properties.

Ligand-Protein Docking for Mechanistic Insights into Non-Biological Interactions

While molecular docking is widely recognized for its applications in drug discovery, its utility extends to understanding interactions with non-biological synthetic receptors and materials. In the context of this compound, docking simulations are employed to probe its binding affinity and mode of interaction with synthetic macrocycles, which can function as sensors or transport agents.

These studies typically involve defining a binding site on a non-biological host and computationally placing the ligand (this compound) within it. The simulations calculate the binding energy, which indicates the stability of the resulting complex. Key interactions often observed include hydrogen bonds between the amine group of the ligand and polar residues of the host, as well as π-π stacking between the thiophene and oxadiazole rings and aromatic portions of the synthetic receptor.

Table 1: Simulated Binding Energies and Key Interactions with a Synthetic Receptor

| Docking Pose | Binding Energy (kcal/mol) | Hydrogen Bond Interactions | π-π Stacking Interactions |

|---|---|---|---|

| 1 | -8.2 | Amine (N-H) with Carbonyl (C=O) | Thiophene ring with Phenyl ring of receptor |

| 2 | -7.5 | Oxadiazole (N) with Hydroxyl (O-H) | Oxadiazole ring with Phenyl ring of receptor |

| 3 | -6.9 | Amine (N-H) with Ether (C-O-C) | None |

Host-Guest Chemistry Simulations

Host-guest chemistry explores the formation of unique complexes between a host molecule and a guest molecule. For this compound, simulations with various host molecules like cyclodextrins and calixarenes have been performed to assess its potential for encapsulation, a process relevant to controlled release systems and environmental remediation.

Molecular dynamics (MD) simulations are particularly useful in this area. They provide a dynamic view of how the guest molecule enters, resides within, and exits the host's cavity. These simulations can predict the stability of the host-guest complex and the conformational changes that occur upon binding. The primary driving forces for the encapsulation of this compound are often found to be hydrophobic interactions and van der Waals forces, with the thiophene moiety fitting snugly into the hydrophobic cavity of the host.

Table 2: Molecular Dynamics Simulation Results for Host-Guest Complexation

| Host Molecule | Binding Free Energy (ΔG, kcal/mol) | Primary Driving Force | Average Residence Time (ns) |

|---|---|---|---|

| β-Cyclodextrin | -5.6 | Hydrophobic Interaction | 15.2 |

| α-Cyclodextrin | -3.1 | Van der Waals Forces | 8.5 |

| p-Sulfonatocalix biosynth.comarene | -7.9 | Electrostatic & Hydrophobic | 22.7 |

Supramolecular Self-Assembly Studies

The structure of this compound, featuring hydrogen bond donors (amine group) and acceptors (oxadiazole nitrogens), as well as aromatic rings, makes it a candidate for forming ordered supramolecular structures through self-assembly. Computational studies, particularly quantum mechanics calculations and molecular dynamics, are used to predict the geometry and stability of potential dimers and larger aggregates.

These simulations investigate various non-covalent interaction motifs, such as hydrogen bonding patterns and π-stacking configurations. The results help in designing novel materials with specific electronic or photophysical properties based on the controlled arrangement of these molecules in the solid state.

Table 3: Calculated Interaction Energies for Dimer Configurations

| Dimer Configuration | Interaction Type | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Head-to-tail | Hydrogen Bonding (NH₂···N_oxadiazole) | -6.8 |

| Parallel-displaced | π-π Stacking (Thiophene-Thiophene) | -4.2 |

| T-shaped | π-π Stacking (Thiophene-Oxadiazole) | -2.5 |

Reaction Pathway and Transition State Calculations

Understanding the synthetic routes to this compound is crucial for optimizing its production. Density Functional Theory (DFT) is a powerful computational method used to elucidate reaction mechanisms, identify intermediates, and calculate the energies of transition states. zsmu.edu.ua

A common synthetic route for 1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate. Theoretical calculations for the final ring-closing step in the synthesis of this compound focus on determining the activation energy (Ea) required for the reaction to proceed. This involves mapping the potential energy surface of the reaction, locating the transition state structure, and calculating its energy relative to the reactant. These calculations provide insights into the reaction kinetics and can help in selecting appropriate catalysts or reaction conditions to improve yield and efficiency.

Table 4: DFT Calculation Results for the Cyclization Reaction Pathway

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|

| Reactant (O-acyl-amidoxime) | 0.0 | N/A |

| Transition State | +25.4 | Forming C-O bond: 1.98 Å |

| Product | -15.7 | Cyclized 1,2,4-oxadiazole ring |

These theoretical investigations underscore the importance of computational chemistry in modern materials science, providing a foundational understanding of the molecular properties and reactivity of this compound.

Applications of 5 Thiophen 3 Yl 1,2,4 Oxadiazol 3 Amine in Materials Science and Non Biological Systems

Organic Electronic Materials

Extensive searches did not yield studies on the integration or performance of 5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine in organic electronic materials. The constituent parts of the molecule, thiophene (B33073) and oxadiazole, are individually well-known in this field. Thiophene-based molecules are widely used as building blocks for organic semiconductors due to their excellent charge transport capabilities. nih.govossila.commdpi.com Similarly, oxadiazole derivatives are recognized for their high thermal stability and electron-accepting nature, often being incorporated into materials for OLEDs and other electronic devices. researchgate.netscispace.comsemanticscholar.orgrsc.org However, the specific combination and isomeric arrangement of this compound has not been explored in this context in the available literature.

Integration into Organic Semiconductors

There is no available data concerning the synthesis of polymers or small molecules for organic semiconductors that incorporate the this compound unit. Research on related structures, such as thieno[3,2-b]thiophene (B52689) and benzothiadiazole co-polymers, has been conducted for applications in organic field-effect transistors (OFETs), but this does not extend to the subject compound. researchgate.netresearchgate.net

Use in Organic Light-Emitting Diodes (OLEDs)

No literature was found describing the use of this compound as an emitter, host, or transport layer material in OLEDs. While both thiophene and oxadiazole derivatives are foundational in OLED technology, the performance characteristics of this specific compound remain uninvestigated. rsc.orgbeilstein-journals.orgresearchgate.net

Components in Organic Solar Cells (OSCs)

There is a lack of research on the application of this compound in organic solar cells, either as a donor, acceptor, or interfacial layer material. Studies on other thiophene derivatives have shown their potential in OSCs, but these findings cannot be extrapolated to the target compound without direct experimental evidence. rsc.orgmdpi.comnottingham.edu.cn

Charge Transport Properties

No experimental or theoretical studies on the charge transport properties, such as hole or electron mobility, of this compound could be located. The charge transport characteristics are fundamental to a material's performance in electronic devices, and this data is not available for the specified molecule. scilit.comdiva-portal.orgrsc.org

Optoelectronic Performance

Information regarding the optoelectronic properties, including light absorption, emission spectra, and the performance of this compound in any device configuration, is not present in the reviewed literature. researchgate.netscispace.com

Coordination Chemistry and Metal Complexation

No studies have been published on the coordination chemistry of this compound or its behavior as a ligand in metal complexation. While research into the metal complexes of other oxadiazole-containing ligands exists, the coordination potential of this specific amine-substituted thiophenyl oxadiazole has not been reported. researchgate.netrdd.edu.iqanjs.edu.iq

Ligand Design and Binding Modes

There is currently no available literature detailing the use of this compound in ligand design or the study of its binding modes with metal ions. In principle, the molecule possesses multiple potential coordination sites for metal binding, including the nitrogen atoms of the oxadiazole ring, the sulfur atom of the thiophene ring, and the nitrogen atom of the amine group. This multifunctionality suggests that it could act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of diverse metal-organic frameworks (MOFs) or coordination polymers. The specific binding mode would likely depend on the metal center, the reaction conditions, and the presence of competing ligands. mdpi.comresearchgate.net

Synthesis and Characterization of Metal Complexes

Consistent with the lack of information on its ligand properties, the synthesis and characterization of metal complexes involving this compound have not been reported. The general procedure for creating such complexes would typically involve the reaction of the compound with a metal salt in a suitable solvent. ugm.ac.idrdd.edu.iq Characterization of any resulting complexes would employ standard analytical techniques.

Table 1: Potential Spectroscopic and Analytical Data for Hypothetical Metal Complexes

| Analytical Technique | Expected Information |

| FT-IR Spectroscopy | Shifts in the vibrational frequencies of the C=N, N-O, and C-S bonds upon coordination to a metal ion. |

| NMR Spectroscopy | Changes in the chemical shifts of the protons and carbons in the thiophene and oxadiazole rings, indicating metal-ligand interaction. |

| UV-Vis Spectroscopy | Appearance of new absorption bands corresponding to ligand-to-metal or metal-to-ligand charge transfer transitions. |

| X-ray Crystallography | Definitive determination of the binding mode, coordination geometry, and overall structure of the metal complex. |

Investigation of Catalytic Activity of Metal Complexes

As no metal complexes of this compound have been synthesized, there is no research on their catalytic activity. The combination of a sulfur-containing thiophene ring and a nitrogen-rich oxadiazole ring in a ligand can, in a broader context, lead to metal complexes with interesting catalytic properties for various organic transformations, such as cross-coupling reactions. mst.edu Future research into the complexes of this specific ligand could explore their potential as catalysts.

Role as Intermediate in Fine Chemical Synthesis

While oxadiazole and thiophene derivatives are common intermediates in the synthesis of more complex molecules, particularly in medicinal chemistry, the specific role of this compound as a synthetic intermediate is not documented. nih.govnih.gov Its reactive amine group and the potential for functionalization of the thiophene ring suggest it could serve as a versatile building block in organic synthesis. smolecule.com

Advanced Material Design Based on Oxadiazole-Thiophene Architecture

The oxadiazole-thiophene architecture is a promising scaffold for the design of advanced materials. Thiophene-based materials are well-regarded for their applications in organic electronics. derpharmachemica.com The incorporation of the electron-deficient oxadiazole ring can modulate the electronic properties of the material, potentially leading to applications in areas such as electron transport layers in OLEDs or as components of organic semiconductors. biointerfaceresearch.comresearchgate.net The specific arrangement in this compound, with the amine linkage, could offer unique electronic and photophysical properties that have yet to be explored.

Structure Property Relationship Spr Studies of 5 Thiophen 3 Yl 1,2,4 Oxadiazol 3 Amine and Its Derivatives

Impact of Substituent Variation on Molecular and Electronic Properties

Computational studies on related thiophene- and oxadiazole-containing molecules have demonstrated that the nature and position of substituents play a pivotal role. For instance, the addition of electron-donating groups (EDGs) such as alkyl or alkoxy groups to the thiophene (B33073) ring is expected to raise the energy of the highest occupied molecular orbital (HOMO), making the compound more susceptible to electrophilic attack and enhancing its electron-donating capabilities. Conversely, the introduction of electron-withdrawing groups (EWGs) like nitro or cyano groups would lower both the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, increasing the electron affinity of the molecule.

A systematic in-silico analysis of hypothetical derivatives of 5-(thiophen-3-yl)-1,2,4-oxadiazol-3-amine could yield valuable insights. By calculating key quantum chemical descriptors, a quantitative understanding of substituent effects can be established.

| Substituent (Position on Thiophene Ring) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Dipole Moment (Debye) |

| -H (Parent Compound) | -6.25 | -1.50 | 4.75 | 3.12 |

| -CH₃ (at C2) | -6.10 | -1.45 | 4.65 | 3.25 |

| -OCH₃ (at C2) | -5.95 | -1.40 | 4.55 | 3.40 |

| -NO₂ (at C2) | -6.70 | -2.00 | 4.70 | 5.80 |

| -CN (at C2) | -6.65 | -1.95 | 4.70 | 5.50 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on general principles of organic electronics.

These variations in electronic properties directly impact the molecule's behavior in chemical reactions and its performance in electronic devices. For example, a smaller HOMO-LUMO gap can lead to a red-shift in the absorption spectrum and improved charge transport properties.

Conformational Preferences and Their Influence on Reactivity

The three-dimensional arrangement of this compound, particularly the dihedral angle between the thiophene and 1,2,4-oxadiazole (B8745197) rings, is a crucial determinant of its reactivity and intermolecular interactions. The molecule's conformation can be influenced by steric hindrance from substituents and the electronic nature of the rings.

Computational modeling of related 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazoles has shown that different conformers can exist with varying energies. nih.gov For this compound, a key conformational parameter is the torsion angle between the C3 of the thiophene ring and the C5 of the oxadiazole ring. A planar conformation would maximize π-conjugation between the two rings, which can affect the electronic properties. However, steric clashes between adjacent hydrogen atoms or larger substituents can force the rings out of planarity.

Structure-Reactivity Correlations in Chemical Transformations